molecular formula C8H22Se2Si3 B12636080 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane CAS No. 918904-63-9

4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane

Cat. No.: B12636080
CAS No.: 918904-63-9
M. Wt: 360.5 g/mol
InChI Key: DYXZGDNPIKRMCO-UHFFFAOYSA-N
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Description

4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane is a unique organosilicon compound that features selenium atoms within its structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The presence of selenium atoms imparts distinct chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane typically involves the reaction of trimethylsilyl chloride with diselenides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like diisopropylamine. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane can undergo various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane involves its ability to interact with various molecular targets through its selenium atoms. Selenium is known for its redox properties, which allow it to participate in oxidation-reduction reactions. These reactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: The presence of selenium atoms in 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane sets it apart from other similar compounds. Selenium imparts unique redox properties, making this compound particularly valuable for applications requiring oxidative and reductive capabilities.

Properties

CAS No.

918904-63-9

Molecular Formula

C8H22Se2Si3

Molecular Weight

360.5 g/mol

IUPAC Name

trimethyl-(4-trimethylsilyl-1,2,4-diselenasilolan-4-yl)silane

InChI

InChI=1S/C8H22Se2Si3/c1-11(2,3)13(12(4,5)6)7-9-10-8-13/h7-8H2,1-6H3

InChI Key

DYXZGDNPIKRMCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]1(C[Se][Se]C1)[Si](C)(C)C

Origin of Product

United States

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